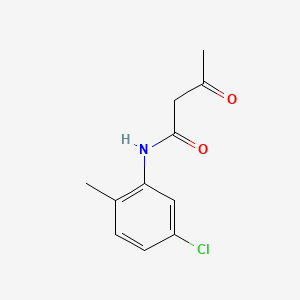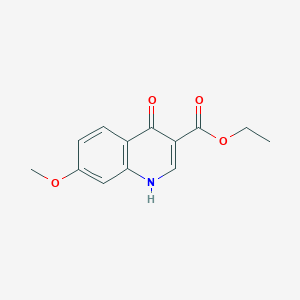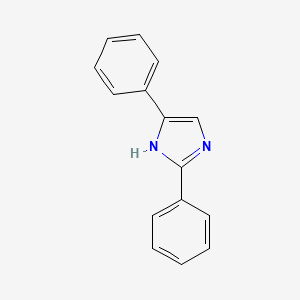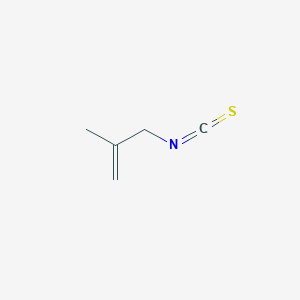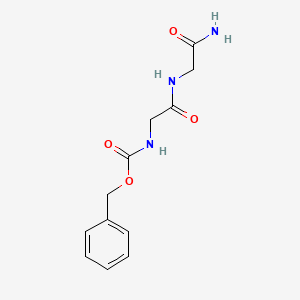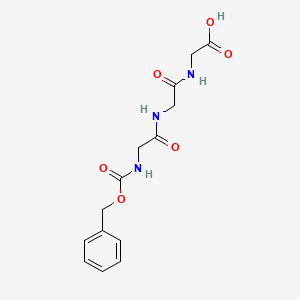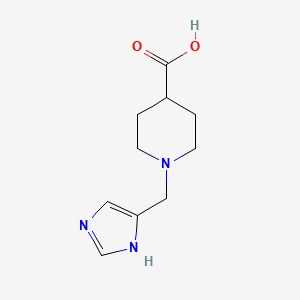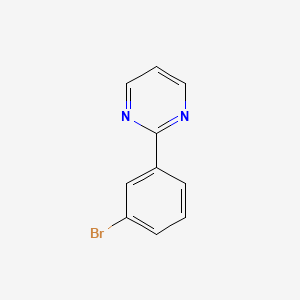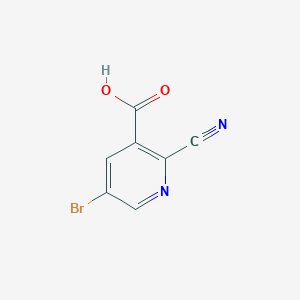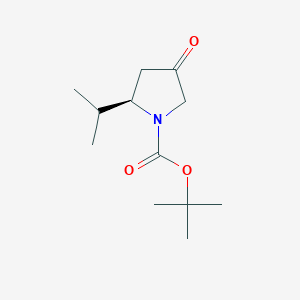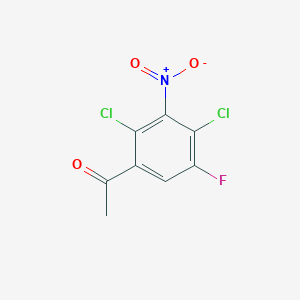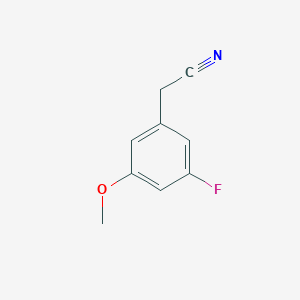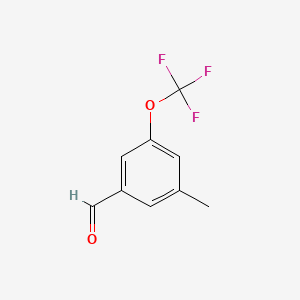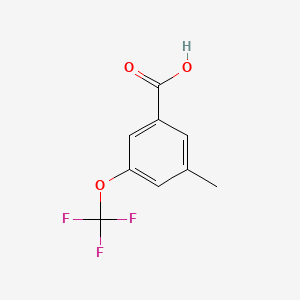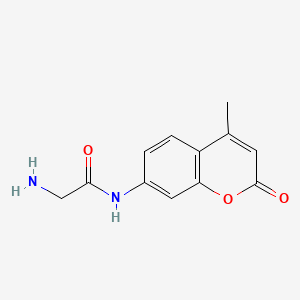
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of coumarin, a class of compounds known for their diverse biological activities
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide are the dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in the regulation of mood, behavior, and cognition.
Mode of Action
The compound interacts with its targets by exhibiting antagonistic activity . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activity . This blockage results in changes in neurotransmission, which can alter mood and behavior.
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By blocking the D2 and 5-HT2 receptors, it disrupts the normal functioning of these pathways, leading to downstream effects on mood and behavior .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity on the D2 and 5-HT2 receptors. By blocking these receptors, the compound can alter neurotransmission, leading to changes in mood and behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the following steps:
Starting Material: 7-amino-4-methylcoumarin.
Reaction with Organic Halides: The 7-amino-4-methylcoumarin is reacted with organic halides under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a precursor in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.
4-Methylumbelliferone: Another coumarin derivative with similar structural features.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)glycine: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives.
Propiedades
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIPWSXYZXKCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
